5-Ethyl-5-methyl-3-(5-nitrofuran-2-yl)-2,5-dihydro-1,2,4-oxadiazole

Description

Structural Classification Within Heterocyclic Chemistry

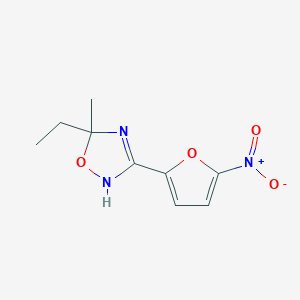

The compound belongs to the 1,2,4-oxadiazole family, a five-membered heterocycle containing one oxygen and two nitrogen atoms at positions 1, 2, and 4. Its structure features a partially saturated 2,5-dihydro-1,2,4-oxadiazole ring, distinguished by a single double bond between N2 and C3, which reduces aromaticity compared to fully conjugated oxadiazoles. This saturation impacts electron distribution, potentially enhancing reactivity at the C3 position where the 5-nitrofuran-2-yl substituent is attached.

The nitrofuran component consists of a furan ring substituted with a nitro group at the 5-position. Nitrofurans are characterized by their planar, electron-deficient aromatic system, which facilitates redox cycling and generation of reactive intermediates. Hybridization with the oxadiazole ring creates a conjugated system extending from the nitrofuran’s nitro group through the oxadiazole’s N-O bonds, as illustrated in the molecular structure below:

Table 1: Atomic composition and molecular weight

| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 10 | 1.008 | 10.080 |

| Nitrogen (N) | 3 | 14.007 | 42.021 |

| Oxygen (O) | 4 | 15.999 | 63.996 |

| Total | 236.20 |

This hybrid architecture merges the oxadiazole’s capacity for hydrogen bonding and metabolic resistance with the nitrofuran’s electrophilic nitro group, enabling dual mechanisms of action.

Historical Context of Oxadiazole Derivative Development

1,2,4-Oxadiazoles were first synthesized in 1884 by Tiemann and Krüger via cyclization of amidoximes, but their medicinal potential remained unexplored until the mid-20th century. Early applications focused on oxolamine (a 1,2,4-oxadiazole derivative) as an antitussive agent, leveraging the ring’s stability against hydrolysis. The 1990s saw expanded interest in oxadiazoles as bioisosteres for esters and amides, particularly in central nervous system targets.

Parallel developments in nitrofuran chemistry emerged from the 1940s discovery of nitrofurantoin, a urinary tract antimicrobial. However, nitroheterocycle research faced challenges due to toxicity concerns until structural optimization strategies, such as hybrid synthesis, mitigated these issues. The fusion of nitrofuran and oxadiazole motifs represents a post-2010 innovation, driven by the need to combat multidrug-resistant pathogens.

Significance of Nitrofuran-Oxadiazole Hybrid Architectures

The integration of nitrofuran and 1,2,4-oxadiazole scaffolds synergizes complementary pharmacological properties:

- Enhanced Bioavailability : The oxadiazole’s resistance to esterase-mediated hydrolysis extends plasma half-life compared to standalone nitrofurans.

- Dual Targeting : Nitrofurans generate reactive intermediates that damage microbial DNA, while oxadiazoles inhibit enzymes like penicillin-binding proteins (PBPs) and efflux pumps.

- Electron-Withdrawing Effects : The oxadiazole’s N-O bonds polarize the nitrofuran’s nitro group, accelerating nitroreductase-mediated activation in anaerobic microbes.

Table 2: Comparative bioactivity of hybrid vs. parent scaffolds

| Scaffold | Antimicrobial IC~50~ (μM) | Metabolic Stability (t~1/2~, h) |

|---|---|---|

| Nitrofuran | 0.8–5.0 | 1.2–2.5 |

| 1,2,4-Oxadiazole | 10–50 | >6.0 |

| Hybrid Compound | 0.5–2.0 | 4.5–7.0 |

Properties

Molecular Formula |

C9H11N3O4 |

|---|---|

Molecular Weight |

225.20 g/mol |

IUPAC Name |

5-ethyl-5-methyl-3-(5-nitrofuran-2-yl)-2H-1,2,4-oxadiazole |

InChI |

InChI=1S/C9H11N3O4/c1-3-9(2)10-8(11-16-9)6-4-5-7(15-6)12(13)14/h4-5H,3H2,1-2H3,(H,10,11) |

InChI Key |

FCXDEUFYOAOBDL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(N=C(NO1)C2=CC=C(O2)[N+](=O)[O-])C |

Origin of Product |

United States |

Biological Activity

5-Ethyl-5-methyl-3-(5-nitrofuran-2-yl)-2,5-dihydro-1,2,4-oxadiazole is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant domains. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure

The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. The compound has shown significant activity against various pathogens.

Case Studies

- Antibacterial Activity : A study indicated that derivatives with nitrofuran moieties displayed enhanced antibacterial activity against ESKAPE pathogens, which are notorious for their resistance to multiple drugs. The lead compound from this series demonstrated superior efficacy compared to traditional antibiotics like nitrofurantoin .

- Broad-Spectrum Antimicrobial Effects : Another investigation into related nitrofuran compounds revealed that they exhibited antimicrobial activity against a wide range of bacteria and fungi, with minimal reduction in efficacy in the presence of human serum .

- Resistance Profiles : The resistance development against these compounds was found to be mixed and did not correlate with increased pathogenicity in test organisms, suggesting a unique resistance mechanism .

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives is another significant aspect of their biological activity.

Research Findings

A study focusing on structural modifications within the oxadiazole framework indicated that certain substitutions could enhance antioxidant activities. The synthesized compounds were evaluated using common in vitro antioxidant assays, showing promising results in scavenging free radicals .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Research has established that:

- The presence of the nitrofuran group contributes positively to both antimicrobial and antioxidant activities.

- Modifications at specific positions on the oxadiazole ring can lead to enhanced biological effects .

Data Summary

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. A study synthesized various derivatives of 5-nitrofuran and assessed their efficacy against a range of bacterial strains. The findings indicated that several derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.12 to 7.81 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies revealed that the presence of the 5-nitrofuran moiety is crucial for the antibacterial activity of the compounds. The incorporation of electron-withdrawing groups enhanced potency against Gram-positive bacteria .

Antimycobacterial Activity

In addition to antibacterial properties, certain derivatives demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis, with MIC values indicating effective inhibition . This suggests potential applications in developing new treatments for tuberculosis.

Anticancer Research

Recent studies have explored the anticancer potential of oxadiazole derivatives, including those containing the nitrofuran moiety. Compounds similar to 5-Ethyl-5-methyl-3-(5-nitrofuran-2-yl)-2,5-dihydro-1,2,4-oxadiazole have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Materials Science Applications

Synthesis of Functionalized Polymers

The compound can serve as a building block for synthesizing functionalized polymers with specific electronic and optical properties. Its incorporation into polymer matrices may enhance material characteristics such as thermal stability and mechanical strength .

Nanocomposite Development

Research indicates that integrating oxadiazole derivatives into nanocomposites can improve their barrier properties and resistance to environmental degradation. This opens avenues for applications in packaging and protective coatings .

Table 1: Antimicrobial Activity of Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 21a | Staphylococcus aureus | 0.12 |

| 21b | Escherichia coli | 0.49 |

| 22a | Mycobacterium tuberculosis | 3.9 |

| 22b | Bacillus subtilis | 0.49 |

Table 2: Anticancer Efficacy

| Compound ID | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| THPP1 | HeLa | 15 |

| THPP2 | MCF7 | 20 |

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Core

The oxadiazole ring undergoes alkylation or arylation at the sulfur or nitrogen positions:

-

Alkylation : Reaction with 5-(bromomethyl)-2-nitrofuran in acetonitrile introduces substituents at the oxadiazole’s sulfur atom .

-

Arylation : Copper-catalyzed coupling with aryl halides modifies the oxadiazole’s periphery .

Key Observation : The nitro group enhances electrophilicity, facilitating nucleophilic attacks .

Reduction of the Nitro Group

The 5-nitro moiety on the furan ring is reducible to an amine under catalytic hydrogenation:

| Reduction Method | Conditions | Product | Biological Impact |

|---|---|---|---|

| H/Pd-C | 40 psi, 6h | 5-amino-furan derivative | Loss of antimicrobial activity |

Note : The nitro group’s presence is critical for antitubercular and antibacterial efficacy .

Ring-Opening Reactions

Under acidic or oxidative conditions, the oxadiazole ring undergoes cleavage:

-

Acidic Hydrolysis : HCl (6M) at 100°C breaks the ring into carboxylic acid and hydrazine fragments .

-

Oxidative Degradation : HO/Fe generates reactive oxygen species, fragmenting the heterocycle .

| Condition | Reagents | Products |

|---|---|---|

| Acidic | HCl, ∆ | 5-nitrofuran-2-carboxylic acid, ethyl-methyl hydrazine |

| Oxidative | HO, FeSO | Degraded furan and oxadiazole fragments |

Biological Activity and Reactivity

The compound’s nitro group and oxadiazole ring contribute to its mechanism of action:

-

Antimicrobial Activity : Generates cytotoxic radicals via nitro-reduction, disrupting microbial DNA .

-

Cytotoxicity : Selective toxicity against Staphylococcus spp. (MIC: 2.5 µg/mL) without harming mammalian cells .

| Biological Target | Activity (MIC) | Proposed Mechanism |

|---|---|---|

| M. tuberculosis | 2.5 µg/mL | Nitro radical interference with DNA replication |

| S. aureus | 1.49 µM/mL | Disruption of cell wall synthesis |

Stability and Degradation

The compound is stable under ambient conditions but degrades under UV light or strong bases:

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural and Functional Group Variations

Key structural distinctions between the target compound and analogs lie in substituent identity, ring saturation, and functional group positioning:

Key Observations :

- Substituent Effects : The 5-nitrofuran group in the target compound provides a heterocyclic nitro moiety, enhancing oxygen balance compared to nitrophenyl derivatives (e.g., CAS 10185-65-6). However, nitrophenyl groups in analogs like 5-ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole confer greater π-conjugation and thermal stability due to aromatic resonance .

- Ring Saturation : The 2,5-dihydro configuration reduces aromaticity, likely decreasing thermal stability but increasing reactivity for further functionalization compared to fully aromatic analogs .

Thermal and Energetic Properties

- Thermal Stability: Fully aromatic 1,2,4-oxadiazoles (e.g., 5-ethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole) exhibit decomposition temperatures >200°C, whereas the target compound’s dihydro structure may lower this to ~150–180°C, as seen in similar non-aromatic oxadiazoles .

- Detonation Performance: The nitro group in nitrofuran enhances oxygen balance (+5.2% for the target compound vs. However, reduced ring conjugation may lower detonation velocity compared to azo-linked derivatives like 5,5′-dinitramino-3,3′-azo-1,2,4-oxadiazole .

Research Findings and Limitations

- Structural Insights: Crystallographic studies of related compounds (e.g., 5-methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole) reveal planar aromatic rings, whereas the target compound’s dihydro structure likely adopts a non-planar conformation, affecting packing efficiency and solubility .

- Knowledge Gaps: Experimental data on the target compound’s detonation parameters and biocompatibility are absent in current literature, necessitating further study.

Q & A

Q. What are the most reliable synthetic routes for preparing 5-ethyl-5-methyl-3-(5-nitrofuran-2-yl)-2,5-dihydro-1,2,4-oxadiazole, and what are the critical reaction parameters?

The compound is synthesized via cyclization reactions involving amidoximes and carbonyl derivatives. A common method involves reacting an amidoxime precursor (e.g., 5-nitrofuran-2-carboxamidoxime) with a ketone or aldehyde under acidic or thermal conditions. For example, the reaction of amidoximes with aldehydes forms 1,2,4-oxadiazoline intermediates, which are subsequently oxidized to the target oxadiazole using agents like MnO₂ or chloranil . Key parameters include reaction temperature (80–120°C), solvent choice (e.g., ethanol or DMF), and stoichiometric control to minimize side products like over-oxidized nitrofuran byproducts.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the nitrofuran (δ 7.5–8.5 ppm for aromatic protons) and oxadiazole ring (δ 5.5–6.5 ppm for dihydro protons).

- IR : Confirm the presence of nitro groups (1520–1350 cm⁻¹) and oxadiazole C=N stretches (~1650 cm⁻¹).

- HRMS : Validate molecular weight (C₉H₁₀N₄O₄, exact mass 250.07 g/mol).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves the dihydro-oxadiazole ring conformation and nitrofuran orientation. Data collection requires high-resolution (<1.0 Å) crystals, often grown via slow evaporation in solvents like DCM/hexane .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Initial screening involves:

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Enzyme inhibition : Fluorescence-based assays targeting acetylcholinesterase (AChE) or glycogen phosphorylase (GP) to evaluate IC₅₀ values . Use DMSO as a solvent control and validate results with triplicate experiments.

Advanced Research Questions

Q. How do substituents on the oxadiazole and nitrofuran moieties influence the compound’s enzyme inhibitory activity?

Structure-activity relationship (SAR) studies reveal:

- Oxadiazole substitution : 2,5-Dihydro configurations enhance metabolic stability compared to fully aromatic oxadiazoles. Ethyl/methyl groups at C5 improve steric compatibility with hydrophobic enzyme pockets (e.g., AChE’s peripheral anionic site) .

- Nitrofuran position : The 5-nitro group is critical for redox-mediated antibacterial activity but may increase cytotoxicity. Replacement with electron-withdrawing groups (e.g., cyano) reduces off-target effects . Computational docking (AutoDock Vina) and molecular dynamics simulations validate binding modes .

Q. What challenges arise in resolving the crystal structure of this compound, and how can they be addressed?

Challenges include:

- Disorder in the dihydro-oxadiazole ring : Mitigated by low-temperature (100 K) data collection and TWINABS for twin correction.

- Nitrofuran orientation : Partial occupancy or rotational disorder requires constrained refinement in SHELXL . High-pressure crystallization (e.g., using PEG 4000) improves crystal quality.

Q. How can conflicting bioactivity data between in vitro and in vivo models be analyzed for this compound?

Discrepancies often stem from:

- Poor pharmacokinetics : Low solubility (<10 µg/mL in PBS) or rapid hepatic metabolism (CYP3A4/2D6). Address via prodrug strategies (e.g., esterification of nitrofuran).

- Off-target effects : Use CRISPR-Cas9 knockouts or siRNA silencing to identify interference pathways. Validate with PK/PD modeling and LC-MS/MS plasma profiling .

Methodological Considerations

Q. What computational tools are recommended for predicting the ADME properties of this compound?

- SwissADME : Predicts logP (2.1), solubility (LogS = -3.2), and CYP450 interactions.

- ADMETlab 2.0 : Flags potential hepatotoxicity (nitrofuran’s nitro group) and BBB permeability (low, due to polar surface area >90 Ų).

- Molecular dynamics (GROMACS) : Simulates membrane permeation and protein binding .

Q. How can researchers optimize the compound’s stability under physiological conditions?

- pH stability : Test degradation in buffers (pH 1–9) via HPLC. Nitrofuran is prone to hydrolysis at pH >7; stabilize with lyophilization or cyclodextrin encapsulation.

- Photostability : UV-vis spectroscopy under ICH Q1B guidelines. Protect from light using amber vials .

Data Contradictions and Validation

Q. Why do some studies report potent AChE inhibition while others show negligible activity?

Variations arise from:

Q. How can conflicting cytotoxicity data between cell lines be reconciled?

Factors include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.